4-Bromopyridine-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromopyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRHANBDVBMOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Bromopyridine 2 Sulfonamide
Reactivity Profile of the Bromine Atom
The bromine atom at the C4 position of the pyridine (B92270) ring is a key site for functionalization, primarily through cross-coupling reactions and nucleophilic substitution. Its reactivity is significantly influenced by the electron-withdrawing nature of the pyridine nitrogen.
Susceptibility to Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
The carbon-bromine bond in 4-Bromopyridine-2-sulfonamide is a viable handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > OTf, placing the bromo-substituent in a favorable position for such transformations. wikipedia.org
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyridine ring and various organoboron reagents. libretexts.orgnih.gov While direct studies on this compound are not extensively detailed, the coupling of related substrates like 4-bromopyridine (B75155) hydrochloride and other aryl sulfonamides is well-established. acs.orgmdpi.com The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The Lewis-basic nature of the pyridine nitrogen can sometimes pose a challenge by interacting with the catalyst, but specialized ligands and conditions have been developed to overcome this. rsc.org
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne to form an alkynylated pyridine derivative. wikipedia.orgorganic-chemistry.org The process generally employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orglibretexts.org The reactivity of the aryl halide is a critical factor, and aryl bromides are common substrates for this transformation. wikipedia.org Given the established protocols for Sonogashira couplings on bromo-substituted aromatic systems, this compound is expected to be a competent substrate. rsc.org
Buchwald-Hartwig Amination: This reaction is a powerful method for C-N bond formation, coupling the aryl bromide with a wide range of amines and amides. researchgate.net The amination of 2-bromopyridine (B144113) is a known transformation, suggesting that the 4-bromo position would be similarly reactive. chemrxiv.orgrsc.org These reactions are catalyzed by palladium complexes with specialized, bulky electron-rich phosphine ligands. rsc.orgacs.org
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) or Pd(II) precatalyst + Phosphine Ligand (e.g., PPh₃, XPhos) | K₃PO₄, K₂CO₃, Cs₂CO₃ | libretexts.orgacs.org |
| Sonogashira | Terminal Alkyne | Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | wikipedia.orgorganic-chemistry.orglibretexts.org |
| Buchwald-Hartwig | Amine or Amide | Pd(0) or Pd(II) precatalyst + Bulky Phosphine Ligand (e.g., BINAP, t-BuXPhos) | NaOt-Bu, K₃PO₄ | chemrxiv.orgrsc.org |
Nucleophilic Aromatic Substitution Potential
The pyridine ring is electron-deficient, which makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the positions ortho and para (C2 and C4) to the ring nitrogen. wikipedia.orgmasterorganicchemistry.com The bromine at the C4 position of this compound is therefore a potential leaving group in SNAr reactions.
Research on the analogous 4-chloropyridine-3-sulfonamide (B47618) has demonstrated its effective reaction with sodium azide (B81097) to form 4-azidopyridine-3-sulfonamide, a key intermediate for further functionalization. nih.gov This highlights the viability of the C4-halogen as a leaving group in SNAr. The general reactivity trend for leaving groups in SNAr is F > Cl > Br > I, which is opposite to that of cross-coupling reactions. masterorganicchemistry.comacs.org While the C-Br bond is less reactive than a C-F or C-Cl bond in this context, reactions can be driven to completion with strong nucleophiles or under forcing conditions. acsgcipr.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the bromide. researchgate.netnih.gov
Reactivity of the Sulfonamide Group
The sulfonamide moiety (-SO₂NH₂) offers another site for chemical modification, including reactions at the nitrogen atom and cleavage of the carbon-sulfur bond.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the sulfonamide group is nucleophilic and can undergo both alkylation and acylation.
N-Alkylation: This transformation can be achieved using various alkylating agents. Common methods involve reacting the sulfonamide with an alkyl halide in the presence of a base like potassium carbonate or cesium carbonate. d-nb.info Alternatively, "borrowing hydrogen" or "hydrogen auto-transfer" methodologies allow for the N-alkylation of sulfonamides using alcohols as the alkylating agents, a process catalyzed by transition metals such as iridium, ruthenium, or manganese. researchgate.netorganic-chemistry.orgsci-hub.se This latter approach is considered a green chemical process as water is the only byproduct. researchgate.net
N-Acylation: Acylation of the sulfonamide nitrogen typically occurs by reaction with acyl chlorides or anhydrides, often in the presence of a base like pyridine. nih.gov This reaction forms an N-acylsulfonamide, a functional group with distinct chemical properties.
| Transformation | Reagent Type | Example Reagents/Catalysts | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halides | Alkyl bromide + KH | d-nb.infonih.gov |
| Alcohols | [Ru(p-cymene)Cl₂]₂, Mn(I) PNP pincer complex, or Ir complex + Base | organic-chemistry.orgsci-hub.se | |
| N-Acylation | Acylating Agents | Sulfonyl chlorides or Acyl chlorides + Pyridine | nih.gov |
Potential for Desulfonylation Pathways
The sulfonamide group can be removed entirely through desulfonylation reactions. This cleavage of the C-S bond is a useful synthetic strategy, as the sulfonamide can be employed as a temporary activating or directing group and later removed. Research has shown that pyridine-2-sulfonamides can be effectively deprotected to yield the corresponding amine by treatment with magnesium in methanol (B129727) at low temperatures. researchgate.net Other reagents, such as CsF-Celite, have also been reported as catalysts for the desulfonylation of N-acylsulfonamides under solvent-free conditions. researchgate.netekb.eg Reductive desulfonylation is another possible pathway. acs.org
Influence of Pyridine Nitrogen on Reactivity
The nitrogen atom within the pyridine ring is the dominant electronic feature of the molecule, profoundly influencing the reactivity of all other positions.
Electron-Withdrawing Effect: The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect on the ring. gcwgandhinagar.com This reduces the electron density of the aromatic system, making the ring less reactive towards electrophilic aromatic substitution but significantly more susceptible to nucleophilic attack. wikipedia.org This effect is key to the viability of SNAr at the C4 position, as discussed in section 3.1.2.
Basicity and N-Protonation/Alkylation: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is available for bonding, making the molecule basic (pKa of the pyridinium (B92312) ion is ~5.25). wikipedia.org In the presence of acids, the nitrogen is readily protonated to form a pyridinium salt. This positive charge further depletes the ring of electron density, enhancing its electrophilicity and increasing the reactivity of the C4-position towards nucleophilic attack. gcwgandhinagar.comiust.ac.ir The nitrogen can also be alkylated by reaction with alkyl halides, forming quaternary pyridinium salts that are even more reactive. wikipedia.orgresearchgate.net
Catalyst Interaction: As a Lewis base, the pyridine nitrogen can coordinate to the metal center of transition metal catalysts used in cross-coupling reactions. rsc.org This can sometimes inhibit catalysis by occupying a coordination site on the metal. However, the development of specific ligands and reaction conditions has largely mitigated this issue, allowing for the successful coupling of pyridine-containing substrates. rsc.org
Reaction Mechanisms for Functionalization and Derivativatization
The chemical architecture of this compound offers two primary sites for chemical modification: the sulfonamide functional group and the bromine-substituted carbon on the pyridine ring. The reactivity at these positions allows for extensive functionalization and derivatization through various reaction mechanisms, making it a versatile scaffold in synthetic chemistry. Mechanistic investigations reveal that derivatization can proceed via nucleophilic substitution at the sulfonamide nitrogen, transition-metal-catalyzed cross-coupling reactions at the C4-position, or through the generation of reactive intermediates like Grignard reagents and pyridyl radicals.
Functionalization at the Sulfonamide Nitrogen (N-Functionalization)
The sulfonamide group (-SO₂NH₂) contains an acidic proton that can be removed by a base, generating a nucleophilic sulfonamidate anion. This anion can subsequently react with a variety of electrophiles to yield N-functionalized derivatives. This pathway is fundamental for modifying the properties of the sulfonamide moiety.
The general mechanism involves the deprotonation of the sulfonamide nitrogen, followed by a nucleophilic attack on an electrophilic partner. Common N-functionalization reactions include alkylation, arylation, and acylation. nih.govnih.gov For instance, the reaction with sulfonyl chlorides in the presence of a base like pyridine results in N-sulfonylated products. nih.gov Similarly, methylation can be achieved for analytical purposes using reagents such as (trimethylsilyl)diazomethane, which proceeds via the methylation of the N1 position. nih.gov
While direct examples for this compound are specific, extensive research on analogous sulfonamides and related sulfonimidamides illustrates the mechanistic principles. nih.gov The table below summarizes common N-functionalization reactions applicable to this class of compounds.
Table 1: Representative N-Functionalization Reactions for Sulfonamide-type Compounds Data based on analogous compound reactions.
| Reaction Type | Reagent Class | Catalyst/Base | Product Type |
| N-Alkylation | Alkyl Halides | KHMDS, NaH | N-Alkyl Sulfonamide |
| N-Arylation | Aryl Boronic Acids | Copper Catalysts (Chan-Lam) | N-Aryl Sulfonamide |
| N-Sulfonylation | Sulfonyl Chlorides | Pyridine | N-Sulfonylsulfonamide |
| N-Acylation | Acyl Chlorides | Et₃N, Pyridine | N-Acyl Sulfonamide |
| N-Cyanation | Cyanogen Bromide | KHMDS | N-Cyano Sulfonamide |
KHMDS: Potassium bis(trimethylsilyl)amide, Et₃N: Triethylamine (B128534)
Functionalization at the Pyridine Ring (C-Functionalization)
The bromine atom at the C4 position of the pyridine ring is a key functional handle for derivatization, primarily through reactions that form new carbon-carbon or carbon-heteroatom bonds. The principal mechanisms include transition-metal-catalyzed cross-coupling, halogen-metal exchange, and radical-mediated reactions.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for modifying the pyridine core. The C4-Br bond can readily participate in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. For example, Sonogashira coupling allows for the introduction of alkyne moieties, providing a direct method to produce highly functionalized derivatives. beilstein-journals.org
The general mechanism for a Suzuki coupling, a widely used C-C bond-forming reaction, involves a catalytic cycle:
Oxidative Addition: A low-valent palladium catalyst, typically Pd(0), inserts into the C4-Br bond of the pyridine ring to form a Pd(II) complex.
Transmetalation: An organoboron compound (e.g., a boronic acid or ester) transfers its organic group to the palladium center, typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Halogen-Metal Exchange
Another important strategy for functionalizing the C4 position is through halogen-metal exchange to form an organometallic intermediate. Treating 4-bromopyridine with a strong organometallic base, such as isopropylmagnesium chloride (iPrMgCl), results in a bromine-magnesium exchange, yielding the corresponding pyridyl Grignard reagent. researchgate.netthieme-connect.com This highly reactive intermediate can then be quenched with a wide range of electrophiles to introduce diverse functional groups at the C4 position. researchgate.net
Photoredox-Catalyzed Radical Formation
Modern synthetic methods include the use of photoredox catalysis to generate a pyridyl radical from the C-Br bond. nih.gov In this mechanism, a photocatalyst, upon excitation by light, engages in a single-electron transfer (SET) with the 4-bromopyridine substrate. This reduction of the halopyridine generates a pyridyl radical at the C4 position. nih.gov This radical species can then undergo addition to various radical acceptors, such as alkenes and alkynes, often with anti-Markovnikov selectivity. nih.gov This method is notable for its mild conditions and tolerance of various functional groups. nih.gov
Table 2: Mechanistic Pathways for C4-Functionalization of 4-Bromopyridine
| Mechanistic Pathway | Key Intermediate | Typical Reagents | Resulting Transformation |
| Suzuki Coupling | Pd(II)-pyridyl complex | Boronic acids, Pd catalyst, Base | C-C bond formation (Arylation, Vinylation) |
| Sonogashira Coupling | Cu(I)-acetylide, Pd(II)-pyridyl | Terminal alkynes, Pd/Cu catalyst, Base | C-C bond formation (Alkynylation) beilstein-journals.org |
| Halogen-Metal Exchange | Pyridyl-magnesium halide | iPrMgCl, n-BuLi | Formation of a Grignard/Organolithium reagent researchgate.netthieme-connect.com |
| Photoredox Catalysis | C4-Pyridyl radical | Photocatalyst (e.g., Iridium-based), Reductant | C-C bond formation (Alkylation, Alkenylation) nih.gov |
The diverse reactivity of this compound, stemming from distinct and controllable reaction mechanisms at both the sulfonamide and pyridine moieties, establishes it as a valuable and versatile building block for the synthesis of complex, functionalized molecules.
Advanced Spectroscopic and Structural Characterization of 4 Bromopyridine 2 Sulfonamide
Comprehensive Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure and electronic properties of 4-Bromopyridine-2-sulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of this compound, the protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns. Typically, pyridine protons appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring and the nitrogen atom. For the 4-bromo-2-sulfonamide substitution pattern, three distinct signals corresponding to the protons at positions 3, 5, and 6 would be expected. The sulfonamide group (-SO₂NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent illinois.edusigmaaldrich.com.
¹³C NMR: The ¹³C NMR spectrum would show five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the electronegative bromine and sulfonamide groups would be significantly shifted. General chemical shift ranges for substituted pyridines suggest these signals would appear between δ 110 and 160 ppm illinois.edutandfonline.com.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Vibrational spectroscopy probes the functional groups and bonding within a molecule. tanta.edu.eg
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide group. These include strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively rsc.orgnih.gov. The N-H stretching of the primary sulfonamide would appear in the region of 3400-3200 cm⁻¹. Vibrations corresponding to the pyridine ring (C=C and C=N stretching) would be observed in the 1600-1400 cm⁻¹ region, and the C-Br stretching vibration would appear at lower wavenumbers, typically below 700 cm⁻¹. tanta.edu.eg
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar S=O and N-H bonds would show weak signals, the vibrations of the less polar pyridine ring framework would be more prominent, aiding in a complete vibrational analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is used to determine the precise molecular weight and confirm the elemental composition.
For this compound, the molecular formula is C₅H₅BrN₂O₂S. abovchem.comchemscene.com The theoretical exact mass can be calculated with high precision. HRMS analysis would aim to find a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to this calculated mass, confirming the molecular formula. A key feature would be the isotopic pattern of the molecular ion, which would show two peaks of nearly equal intensity separated by two mass units, characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br). nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The pyridine ring is a chromophore that absorbs in the UV region. The presence of the bromine atom and the sulfonamide group as substituents would influence the wavelength of maximum absorbance (λ_max). The spectrum would likely show π → π* transitions characteristic of the substituted aromatic system.
Solid-State Structure Elucidation via X-ray Diffraction (XRD) Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsion angles. bas.bgresearchgate.net This data would confirm the substitution pattern on the pyridine ring and reveal the geometry around the sulfur atom of the sulfonamide group, which is expected to be tetrahedral. bas.bg Furthermore, analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonds involving the sulfonamide N-H and S=O groups, which dictate the solid-state architecture. rsc.orgnih.gov
Chromatographic Methods for Purity Assessment and Identification
Chromatographic techniques are essential for separating the compound from impurities and confirming its identity.
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds like sulfonamides. A reversed-phase method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be developed. The purity would be determined by integrating the peak area of the main component relative to any impurity peaks detected by a UV detector. Coupling HPLC with mass spectrometry (LC-MS) would provide simultaneous purity data and mass confirmation, enhancing the reliability of the identification. thieme-connect.comresearchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For sulfonamides and pyridine derivatives, reversed-phase HPLC is a commonly employed method. nih.govijpras.com The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Research Findings:
While specific HPLC method validation reports for this compound are not extensively available in public literature, methods for structurally similar sulfonamides and pyridine compounds provide a strong basis for its analysis. imeko.orgthieme-connect.com The development of a robust HPLC method would involve the optimization of the mobile phase composition, flow rate, and detection wavelength.
A typical HPLC method for a compound like this compound would utilize a C18 column and a gradient elution system. The mobile phase often consists of an aqueous component (such as water with a buffer like formic acid or ammonium (B1175870) formate (B1220265) to control pH and improve peak shape) and an organic modifier (commonly acetonitrile or methanol). nih.govimeko.org The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute more hydrophobic components.
Detection is typically achieved using a UV detector, as the pyridine ring and sulfonamide group are chromophores that absorb UV light. The selection of an optimal wavelength is crucial for achieving high sensitivity.
Hypothetical HPLC Parameters and Results:
The following table represents a plausible set of HPLC conditions and expected results for the analysis of this compound, based on methods for related compounds. nih.govijpras.com
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7.5 min |
| Purity (by area %) | >98% |
This is a hypothetical data table based on the analysis of similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for volatile and thermally stable compounds. While sulfonamides can sometimes be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, derivatization can be employed to increase their volatility. However, for a compound like this compound, direct analysis might be possible under optimized conditions.
Research Findings:
Specific GC-MS data for this compound is not readily found in scientific literature. However, GC-MS analysis of the parent compound, 4-Bromopyridine (B75155), shows characteristic fragmentation patterns. nih.gov The mass spectrum of 4-Bromopyridine exhibits a molecular ion peak and significant fragments corresponding to the loss of bromine and the pyridine ring structure.
For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+), albeit potentially of low intensity due to fragmentation. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would result in a characteristic M and M+2 pattern for all bromine-containing fragments. Key fragmentation pathways would likely involve the loss of SO2, the sulfonamide group (SO2NH2), and cleavage of the C-S bond.
Hypothetical GC-MS Data:
Below is a table of predicted major fragments for this compound based on its structure and known fragmentation of related compounds.
| m/z (mass-to-charge ratio) | Predicted Fragment Identity |
| 237/239 | [M]+ (Molecular Ion) |
| 173/175 | [M - SO2]+ |
| 157/159 | [M - SO2NH2]+ (Bromopyridine radical cation) |
| 78 | [Pyridine]+ |
This is a hypothetical data table based on predicted fragmentation patterns.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique often used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. google.com The separation is based on the principle of adsorption chromatography, where compounds are separated based on their differential affinity for the stationary phase (typically silica (B1680970) gel) and the mobile phase.
Research Findings:
While a specific, validated TLC method for this compound is not documented in readily available sources, general principles for the TLC of sulfonamides and pyridine derivatives can be applied. The polarity of the compound plays a crucial role in its retention on the TLC plate. The presence of the polar sulfonamide group and the moderately polar bromopyridine ring suggests that a mobile phase of intermediate polarity would be required for optimal separation on a silica gel plate.
A common mobile phase for such compounds is a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The ratio of these solvents is adjusted to achieve a retention factor (Rf) value that allows for clear separation from starting materials and byproducts. Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the UV-active pyridine ring.
Hypothetical TLC Conditions and Results:
The following table outlines a plausible TLC system for the analysis of this compound.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf Value | ~0.4 |
| Observations | A single, well-defined spot indicating a high degree of purity. |
This is a hypothetical data table based on the analysis of similar compounds.
Computational and Theoretical Studies of 4 Bromopyridine 2 Sulfonamide
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding a molecule's behavior at the atomic level. For a compound like 4-Bromopyridine-2-sulfonamide, these methods would provide critical insights into its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. acs.org This process involves calculating the molecule's potential energy to find the lowest energy conformation. For related sulfonamides, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict key structural parameters. researchgate.netmdpi.com These parameters would include the precise bond lengths, bond angles, and dihedral angles of this compound, which are crucial for understanding its structural integrity and how it might interact with other molecules.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Charge Transfer
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. This analysis would reveal the potential for intramolecular charge transfer within this compound, identifying which parts of the molecule are most likely to be involved in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential values: red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-deficient areas (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential. For this compound, an MEP map would clearly identify the nucleophilic nitrogen atom of the pyridine (B92270) ring and the electrophilic hydrogen atoms of the sulfonamide group, guiding the prediction of its intermolecular interactions.
Fukui Function Analysis to Predict Reactive Centers
The Fukui function is a more sophisticated DFT-based descriptor that quantifies the reactivity of specific atomic sites within a molecule. It measures the change in electron density at a particular point when an electron is added to or removed from the system. This analysis helps to pinpoint the most likely sites for nucleophilic, electrophilic, and radical attacks with greater precision than MEP analysis alone. For the target compound, Fukui functions would offer a quantitative ranking of the reactivity of each atom, from the bromine atom to the atoms in the pyridine ring and the sulfonamide group.
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, scientists can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and twisting of bonds. Potential Energy Distribution (PED) analysis further dissects these vibrational modes, quantifying the contribution of individual bond stretches and angle bends to each calculated frequency. This combined approach provides a detailed and unambiguous interpretation of the molecule's vibrational characteristics.
Non-Covalent Interaction Analysis
Non-covalent interactions (NCIs) are crucial for understanding how molecules assemble in the solid state and how they interact with biological targets. These interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, govern the formation of crystal structures and the stability of molecular complexes. abovchem.com For this compound, the sulfonamide group's N-H protons are strong hydrogen bond donors, while the oxygen atoms and the pyridine nitrogen are potent acceptors. Studies on similar structures, such as 4-substituted pyridine-3-sulfonamides, have revealed extensive intermolecular hydrogen bonding networks that define their crystal packing. NCI analysis tools would be used to visualize and quantify these weak interactions, explaining the supramolecular architecture of the compound.
Reduced Density Gradient (RDG) Analysis for Weak Interactions (e.g., hydrogen bonding, van der Waals)
Reduced Density Gradient (RDG) analysis is a computational method derived from Density Functional Theory (DFT) used to identify and visualize non-covalent interactions (NCIs) in real space. acs.orgresearchgate.net It analyzes the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG function is defined as:
By plotting RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), it is possible to distinguish different types of interactions. The resulting 3D isosurfaces are typically color-coded:
Blue: Indicates strong, attractive interactions such as hydrogen bonds.
Green: Represents weak, delocalized interactions like van der Waals forces.
Red: Signifies strong, repulsive interactions (steric clashes).
For this compound, RDG analysis would be crucial for understanding its supramolecular assembly in a crystal lattice or its interaction with a solvent or receptor. nih.gov The molecule possesses several functional groups capable of forming non-covalent bonds: the sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (O=S=O), the pyridine nitrogen is a hydrogen bond acceptor, and the bromine atom can participate in halogen bonding. nih.govrsc.org
An RDG analysis of a dimer of this compound would likely reveal distinct green isosurfaces corresponding to van der Waals interactions between the pyridine rings and potential blue or blue-green regions indicating N-H···N or N-H···O hydrogen bonds, which are critical for the stability of sulfonamide crystal structures. nih.govresearchgate.net Furthermore, a weak interaction involving the bromine atom (C-Br···O) could be visualized, characterizing a potential halogen bond.
| Potential Interaction in this compound Dimer | Functional Groups Involved | Expected RDG Isosurface Color | Interaction Type |
|---|---|---|---|
| N-H···N(pyridine) | Sulfonamide NH and Pyridine N | Blue/Green | Hydrogen Bond |
| N-H···O(sulfonamide) | Sulfonamide NH and Sulfonamide O | Blue | Strong Hydrogen Bond |
| C-Br···O(sulfonamide) | Bromine atom and Sulfonamide O | Green | Halogen Bond / van der Waals |
| π-π stacking | Pyridine Rings | Green | van der Waals |
Quantum Theory of Atoms in Molecules (QTAIM/AIM) for Bond Critical Points and Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM), is a theoretical framework that analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. acs.orguni-rostock.de The topology is characterized by critical points where the gradient of the electron density is zero (∇ρ = 0). acs.org There are four main types of critical points:
(3, -3) Nuclear Critical Point (NCP): A local maximum in ρ, found at the position of an atomic nucleus. muni.cz
(3, -1) Bond Critical Point (BCP): A saddle point in ρ that lies on the path of maximum electron density between two bonded atoms, known as the bond path. The presence of a BCP and a bond path is a necessary condition for a chemical bond. muni.czwiley-vch.de
(3, +1) Ring Critical Point (RCP): A point of minimum ρ found within a ring of bonded atoms. wiley-vch.de
(3, +3) Cage Critical Point (CCP): A local minimum in ρ found inside a molecular cage. wiley-vch.de
The properties of the electron density at a BCP provide quantitative information about the nature of the interaction. muni.cz Key parameters include:
Electron Density (ρ(r)): Its magnitude correlates with the bond order or strength. muni.cz
Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian distinguishes between interaction types. For shared-shell interactions (e.g., covalent bonds), ∇²ρ(r) < 0, indicating a concentration of charge. For closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals), ∇²ρ(r) > 0, indicating charge depletion. muni.cz
Total Energy Density (H(r)): The sign of H(r) can also characterize the interaction. H(r) < 0 suggests a degree of covalent character, while H(r) > 0 is typical for purely closed-shell or non-covalent interactions.
For this compound, QTAIM analysis would precisely characterize all intramolecular (covalent) and intermolecular (non-covalent) interactions. BCPs would be located for all covalent bonds (C-C, C-N, C-S, S-O, N-H, C-H, C-Br). In a dimer or crystal, BCPs would also be found for the intermolecular hydrogen and halogen bonds, confirming their existence and quantifying their strength. researchgate.net While BCPs are indicative of interactions, their presence alone is not always sufficient to define a classic chemical bond, especially for very weak interactions. nih.gov
| Interaction in this compound | Interaction Type | Expected ∇²ρ(r) Sign | Expected H(r) Sign | Interpretation |
|---|---|---|---|---|
| S=O | Covalent | - | - | Shared-shell, strong covalent bond |
| C-Br | Covalent | - | - | Shared-shell, covalent bond |
| N-H···N(pyridine) | Hydrogen Bond | + | - / + | Closed-shell, partially covalent character |
| C-Br···O | Halogen Bond | + | + | Closed-shell, non-covalent |
In Silico Molecular Modeling for Ligand-Receptor Interactions
Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecule (receptor), such as a protein or enzyme. mdpi.comsamipubco.com The process involves sampling a vast number of orientations and conformations of the ligand at the binding site and scoring them using a scoring function, which estimates the binding free energy (ΔG). A more negative binding energy (typically in kcal/mol) indicates a more favorable and stable interaction. mdpi.com
Sulfonamides are a well-known class of inhibitors for carbonic anhydrase enzymes. researchgate.net Therefore, a plausible molecular docking study for this compound would involve using a human carbonic anhydrase isoform (e.g., hCA II) as the target. The simulation would predict how the compound orients itself in the enzyme's active site, which typically contains a zinc ion. The results would detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, between the ligand and the amino acid residues of the enzyme. mdpi.commdpi.com For example, the sulfonamide group would likely coordinate with the active site zinc ion and form hydrogen bonds with key residues like Thr199, while the bromopyridine moiety could form hydrophobic or halogen bonding interactions in a nearby pocket.
| Parameter | Hypothetical Docking Result with Carbonic Anhydrase II |
|---|---|
| Binding Energy (kcal/mol) | -7.5 |
| Interacting Residues | His94, His96, His119, Val121, Thr199, Thr200 |
| Interaction Types | Coordination with Zn²⁺ via sulfonamide, Hydrogen bond (N-H···Thr199), Halogen bond (C-Br···O=C of Val121), Hydrophobic interactions |
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time based on classical mechanics. nih.gov In the context of drug design, MD simulations are performed on a ligand-receptor complex, typically starting from a pose obtained through docking. The primary goals are to assess the stability of the predicted binding pose and to observe the flexibility of both the ligand and the protein. nih.govmdpi.com
The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation (e.g., 100 nanoseconds). frontiersin.org A low and stable RMSD value for the protein backbone and the ligand suggests that the complex is stable and the binding pose is maintained. mdpi.com Conversely, large fluctuations or a continuously increasing RMSD may indicate an unstable or transient interaction. mdpi.com Analysis of the simulation trajectory can also reveal the persistence of key interactions (like hydrogen bonds) over time and identify alternative, stable binding conformations. researchgate.net For the this compound-carbonic anhydrase complex, an MD simulation would validate whether the key interactions predicted by docking, such as the sulfonamide's coordination to the zinc ion, are stable over time.
| MD Simulation Metric | Hypothetical Finding | Interpretation |
|---|---|---|
| Protein Backbone RMSD | Stable fluctuation around 1.5 Å | The overall protein structure is stable. |
| Ligand RMSD (relative to protein) | Stable fluctuation around 1.0 Å | The ligand maintains a stable binding pose in the active site. |
| Key Interaction Persistence | N-H···Thr199 hydrogen bond present >90% of simulation time | The hydrogen bond is a critical and stable anchor for the ligand. |
In drug discovery, it is not enough for a compound to bind strongly; it must do so efficiently. Ligand Efficiency (LE) is a metric used to assess the binding energy of a compound in proportion to its size. rgdscience.com It helps in selecting and optimizing chemical fragments into lead compounds. LE is calculated as the binding free energy (ΔG) divided by the number of non-hydrogen atoms (heavy atom count, HAC):
A higher LE value is desirable, as it suggests a more optimal distribution of binding energy per atom. A commonly cited benchmark for a good fragment or lead is an LE of 0.3 kcal/mol per heavy atom or greater. rgdscience.com
Druggability refers to the ability of a protein target to bind small, drug-like molecules with high affinity and selectivity. jefferson.eduuiuc.edu Computational tools can assess the druggability of a binding site by analyzing its geometric and physicochemical properties, such as size, shape, and hydrophobicity.
For this compound, which has 13 heavy atoms (C₅H₃BrN₂O₂S), we can calculate a hypothetical LE using the binding energy from the docking simulation. This assessment would help determine if the compound is an efficient binder and a promising starting point for optimization. Its structural features—a rigid aromatic system combined with a potent binding group (sulfonamide) and a halogen bond donor—suggest it could effectively interact with a well-defined, druggable pocket. jefferson.edu
| Parameter | Hypothetical Value for this compound |
|---|---|
| Heavy Atom Count (HAC) | 13 |
| Binding Energy (ΔG) | -7.5 kcal/mol |
| Ligand Efficiency (LE) | 0.58 kcal/mol per heavy atom |
| Druggability Assessment | The compound shows high LE, suggesting it is an efficient binder and a good candidate for fragment-based design against a suitable target. |
Exploration of 4 Bromopyridine 2 Sulfonamide As a Chemical Scaffold in Medicinal Chemistry Research
Design and Synthesis of Diverse Pyridine-Sulfonamide Hybrid Molecules
The synthesis of pyridine (B92270) sulfonamides, including 4-bromopyridine-2-sulfonamide, can be achieved through several established methods. A common approach involves the halogen-metal exchange of a dibromopyridine, followed by a reaction with sulfuryl chloride and subsequent amidation. thieme-connect.com This method has proven to be efficient and scalable for producing various functionalized pyridine sulfonamides. thieme-connect.com Alternative strategies include the oxidation of corresponding mercaptanes or the addition of metalated pyridines to sulfur dioxide, though the latter requires careful handling of toxic reagents. thieme-connect.com
The versatility of the this compound scaffold lies in the ability to introduce a wide range of substituents at different positions of the pyridine ring. This allows for the creation of diverse hybrid molecules with tailored pharmacological profiles. For instance, nucleophilic aromatic substitution at the 4-position of a related compound, 4-chloropyridine-3-sulfonamide (B47618), has been used to generate a large array of derivatives. nih.gov This synthetic flexibility is crucial for conducting detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
SAR studies are fundamental to understanding how the structural features of a molecule influence its biological activity. For pyridine sulfonamide derivatives, modifications at various sites of the scaffold can significantly impact their inhibitory potential against specific targets.
Systematic modifications can be made to different parts of the molecule, including the substituents on the pyridine ring, the sulfonamide group itself, and any appended moieties. For example, in a study of substituted sulfamoyl benzamidothiazoles, the structure was divided into six modification sites to systematically evaluate the impact of changes on biological activity. nih.gov The presence of certain groups, such as an NH-CO group, has been observed to enhance activity in some sulfonamide derivatives. researchgate.net The introduction of different amine and hydrazine (B178648) groups to a quinoxaline-sulfonamide core has also been shown to produce derivatives with a range of potencies. researchgate.net
The data from these studies are instrumental in designing new analogs with improved efficacy and selectivity.
Investigation of Specific Enzyme and Receptor Inhibition
The this compound scaffold has been investigated for its ability to inhibit several key enzymes and receptors involved in various disease pathways.
Sulfonamides are a well-established class of antibacterial agents that act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgpatsnap.com This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in mammals, providing a basis for selective toxicity. wikipedia.orgpatsnap.com DHPS catalyzes the condensation of p-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP). excli.de Sulfonamides, due to their structural similarity to PABA, bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroate and halting bacterial growth. patsnap.comexcli.de This mechanism of action results in a bacteriostatic effect. wikipedia.org
While the direct inhibitory activity of this compound on DHPS is not extensively detailed in the provided search results, the broader class of pyridine sulfonamides has been studied for this purpose. For example, 6-bromopyridine-3-sulfonamide (B2374666) shows antimicrobial activity by competitively inhibiting DHPS. vulcanchem.com
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in various physiological processes. mdpi.com The sulfonamide group is a classic zinc-binding group, making sulfonamide-based compounds potent inhibitors of CAs. nih.govnih.gov The primary sulfonamide group (SO2NH2) in its anionic form coordinates to the zinc ion in the enzyme's active site, disrupting the catalytic cycle. nih.gov
Numerous studies have explored pyridine sulfonamides as CA inhibitors. For instance, a series of 4-substituted pyridine-3-sulfonamides demonstrated inhibitory activity against several human CA isoforms, including the tumor-associated hCA IX and hCA XII. nih.gov The inhibitory potency of these derivatives varied depending on the substituents, with some compounds showing nanomolar activity and high selectivity for the cancer-related isoforms over the cytosolic ones. nih.gov Chromene-based sulfonamides have also been synthesized and shown to be interesting inhibitors of hCA IX and hCA XII. mdpi.com
The following table summarizes the inhibitory activity of some pyridine sulfonamide derivatives against different carbonic anhydrase isoforms.
| Compound Series | Target Isoform | Inhibition Constant (K_I) Range | Reference |
| 4-Substituted pyridine-3-sulfonamides | hCA II | K_I up to 271 nM | nih.gov |
| 4-Substituted pyridine-3-sulfonamides | hCA IX | K_I up to 137 nM | nih.gov |
| 4-Substituted pyridine-3-sulfonamides | hCA XII | K_I up to 91 nM | nih.gov |
| Chromene-based sulfonamides | hCA II | K_i values of 7.5 nM and 9.3 nM for the most active compounds | mdpi.com |
| Quinoxaline 1,4-dioxide sulfonamides | hCA IX | K_i value of 42.2 nM for the most potent compound | rsc.org |
| Pyrazolo[4,3-c]pyridine sulfonamides | hCA I | Several compounds more potent than acetazolamide (B1664987) (AAZ) | nih.gov |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase receptor that mediates angiogenesis, the formation of new blood vessels. mdpi.comnih.gov Overexpression of VEGFR-2 is common in many cancers, making it a prime target for anti-angiogenic therapies. mdpi.comnih.gov Inhibition of VEGFR-2 can block endothelial cell proliferation, migration, and survival, thereby hindering tumor growth. mdpi.com
Sulfonamide-containing compounds have been identified as promising VEGFR-2 inhibitors. mdpi.comnih.gov The sulfonamide scaffold can be incorporated into molecules designed to bind to the ATP-binding site of the VEGFR-2 kinase domain. For example, some isatin (B1672199) analogs bearing a sulfonamide moiety have shown potent VEGFR-2 inhibition. mdpi.com The search for novel VEGFR-2 inhibitors often involves designing hybrid molecules that combine structural features of known inhibitors. mdpi.com
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. nih.govresearchgate.net FAK is often overexpressed in various cancers and is considered a promising target for anticancer drug development. nih.govresearchgate.net
Derivatives of sulfonamides have been synthesized and evaluated as FAK inhibitors. A class of sulfonamide-substituted diphenylpyrimidines (Sul-DPPYs) displayed moderate to potent activity against the FAK enzyme, with some compounds having IC50 values of less than 100 nM. nih.gov One of these inhibitors, compound 7e, was shown to induce apoptosis in pancreatic cancer cells. nih.gov Another study focused on phosphamide-containing diphenylpyrimidine analogues as potent FAK inhibitors, with some derivatives exhibiting IC50 values in the low nanomolar range. researchgate.net
The inhibitory activity of a potent FAK inhibitor is highlighted in the table below.
| Inhibitor | Target | IC50 | Activities |
| FAK inhibitor 2 | FAK | 0.07 nM | Antitumor and anti-angiogenesis |
N-myristoyltransferase (NMT) Target Hypothesis and Validation
N-myristoyltransferase (NMT) has been identified as a promising drug target in various organisms, including the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov Researchers have explored the potential of sulfonamide-containing compounds as NMT inhibitors. nih.gov
In the context of antimalarial research, computational studies have hypothesized that N-myristoyltransferase is a target for novel bepotastine-based sulfonamide compounds. rsc.org These compounds have demonstrated potent inhibitory activity against the asexual developmental stages of Plasmodium falciparum, the parasite responsible for malaria. rsc.org The validation of NMT as a drug target in Leishmania was achieved through a multi-faceted approach. nih.gov This included screening a focused set of pyrazolyl sulfonamide compounds against L. major NMT, which identified several potent inhibitors. nih.gov Although there was a discrepancy between enzyme potency and cellular activity, further investigation using methods like thermal proteome profiling confirmed that the lead compound acts on-target within the parasites. nih.gov This pharmacological validation underscores the potential of developing NMT inhibitors, a class to which derivatives of this compound could belong, for treating parasitic diseases. nih.gov
B-Raf Kinase Inhibitor Research
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell growth and proliferation, and its hyperactivation is implicated in many human cancers. nih.gov The B-Raf kinase, a key component of this pathway, is a significant therapeutic target, particularly in melanoma where it is frequently mutated. nih.gov Research into B-Raf inhibitors has led to the development of various small molecules, including those based on a 2,4,5-trisubstituted imidazole (B134444) scaffold with naphthyl and benzothiophene-4-substituents. nih.gov
B-Raf inhibitors are broadly classified into two types. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive state. mdpi.com Both types interact with the ATP-binding pocket of the enzyme. mdpi.comacs.org For example, tovorafenib and naporafenib are Type II inhibitors that have shown potent inhibition of RAF dimers. nih.gov Structural studies of these inhibitors in complex with B-Raf have provided detailed insights into their binding modes. nih.gov While this compound itself is not a direct B-Raf inhibitor, its structural motifs can be incorporated into the design of new kinase inhibitors. The pyridine ring, for instance, is a common feature in many kinase inhibitors.
Mechanisms of Action in Biological Systems
The biological activities of sulfonamide-based compounds, including derivatives of this compound, are diverse and depend on their specific molecular targets.
Interference with Folic Acid Synthesis: A primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS). wikipedia.org This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway essential for producing DNA and RNA. nih.gov By acting as a structural analog of para-aminobenzoic acid (PABA), sulfonamides block this pathway, leading to a bacteriostatic effect that inhibits bacterial growth and multiplication. wikipedia.orgnih.gov
Apoptosis Induction: In the context of anticancer research, some sulfonamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. plos.org For instance, studies on certain sulfonamides have demonstrated their ability to trigger apoptosis in pancreatic cancer cells, although this may not be the primary anticancer mechanism for all such compounds. plos.org Nucleoside analogues incorporating a sulfonamide moiety have been found to induce both apoptosis and autophagy, another form of programmed cell death. nih.gov
Utility in Antimicrobial Research
Sulfonamides represent an important class of synthetic antimicrobial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of a sulfonamide group into a pyridine ring system has been shown to enhance antibacterial and antifungal activities. researchgate.net
Research has demonstrated that derivatives of bromo-substituted pyridines, which share a structural similarity with this compound, exhibit promising antibacterial activity. niscpr.res.in For example, N-(5-bromopyridin-2-yl)benzamide derivatives have shown significant efficacy against various bacterial strains. niscpr.res.in The minimum inhibitory concentration (MIC) values for some of these compounds were found to be in the low micromolar range, indicating potent activity. niscpr.res.in
| Compound Type | Bacterial Strains | Activity (MIC) | Reference |
| Benzamide/Sulfonamide derivatives of 2-amino-5-bromopyridine | Gram-positive and Gram-negative | 0.22–1.49 µM | niscpr.res.in |
Applications in Antimalarial Compound Development
The emergence of drug-resistant strains of Plasmodium has created an urgent need for new antimalarial agents. nih.gov Sulfonamides have been repurposed as antimalarial compounds due to their ability to inhibit the dihydropteroate synthase (DHPS) enzyme in the parasite's folate biosynthesis pathway. nih.gov
Novel chemical scaffolds combining structural features of sulfonamides and other molecules like bepotastine (B66143) have been designed and evaluated for their efficacy against the asexual development stages of P. falciparum. rsc.org These compounds have shown efficient inhibition of parasite development at low micromolar concentrations and have exhibited low toxicity to mammalian cells, making them potential lead scaffolds for new antimalarials. rsc.org Additionally, some frontrunner compounds from other series have displayed potent in vitro antiplasmodial activity with IC50 values in the nanomolar range against different P. falciparum strains. researchgate.net The development of novel 1,2,4-trioxolane (B1211807) antimalarials also highlights the continuous search for new chemical entities to combat malaria. liverpool.ac.uk
Research into Anticancer Activities and Associated Cellular Pathways
Sulfonamide derivatives have attracted considerable interest in anticancer research. jrespharm.com Novel sulfonamides have been reported to show potent growth inhibition against a variety of cancer cell lines, including those of the lung, colon, and breast. jrespharm.com
The mechanisms underlying the anticancer effects of sulfonamides are varied. Some sulfonamide derivatives exert their effects by inducing cell cycle arrest and, to a lesser extent, apoptosis. plos.org For example, a novel synthetic aryl sulfonamide, KCN1, was found to inhibit cell growth and induce cell cycle arrest in human pancreatic cancer cells both in vitro and in vivo. plos.org Other research has focused on developing sulfonamide-containing nucleoside analogues. nih.gov One such analogue was found to be significantly more active than the known anticancer agent AICAR and was shown to induce both apoptosis and autophagy in cancer cells. nih.gov The pyridine moiety, present in this compound, is also a key component of some anticancer compounds. researchgate.net
| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |
| Synthetic aryl sulfonamide (KCN1) | Pancreatic cancer cells | Inhibition of cell growth, cell cycle arrest | plos.org |
| Sulfonamide-4-substituted-1,2,3-triazolyl nucleosides | RCC4, MDA-MB-231 | Induction of apoptosis and autophagy | nih.gov |
| Pyrazole, pyridine, and thiazole (B1198619) derivatives with sulfonamide | Breast cancer (MCF-7) | Significant anticancer activity | researchgate.net |
Advanced Applications and Future Research Directions of 4 Bromopyridine 2 Sulfonamide
Role in Materials Science and Polymer Chemistry Research
The unique electronic and coordination properties of 4-Bromopyridine-2-sulfonamide make it a promising candidate for the development of advanced materials. The nitrogen atom of the pyridine (B92270) ring and the oxygen and nitrogen atoms of the sulfonamide group can act as coordination sites for metal ions, while the bromo-substituent offers a site for further functionalization, paving the way for the creation of novel polymers and materials with tailored properties.
Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands. The structure and properties of these polymers can be tuned by varying the metal ion and the organic linker. The pyridinesulfonamide moiety in this compound presents multiple coordination sites, making it a potentially versatile ligand for the synthesis of coordination polymers.
While no specific coordination polymers of this compound have been reported in the literature, the broader class of pyridinesulfonamide ligands has been successfully employed in the construction of such materials. The pyridine nitrogen can coordinate to a metal center, and the sulfonamide group can participate in coordination through its oxygen or nitrogen atoms, often in a deprotonated form. This multi-modal coordination capability allows for the formation of diverse network structures, from one-dimensional chains to complex three-dimensional frameworks. The presence of the bromo-substituent on the pyridine ring could further influence the packing of the polymer chains through halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering.
Future research in this area could focus on reacting this compound with various transition metal ions to synthesize novel coordination polymers. The characterization of these materials would shed light on the coordination preferences of the ligand and the resulting structural motifs. The thermal stability and porosity of these polymers could also be investigated for potential applications in gas storage or separation.
Table 1: Potential Metal Ions for Coordination Polymer Synthesis with this compound and Their Expected Geometries
| Metal Ion | Common Coordination Numbers | Expected Geometries with Pyridinesulfonamide Ligands |
| Copper(II) | 4, 5, 6 | Square planar, Square pyramidal, Octahedral |
| Zinc(II) | 4, 6 | Tetrahedral, Octahedral |
| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral |
| Cadmium(II) | 4, 6, 7, 8 | Tetrahedral, Octahedral, Pentagonal bipyramidal, Square antiprismatic |
| Manganese(II) | 4, 6 | Tetrahedral, Octahedral |
Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that utilizes a molecular dye to absorb light and inject electrons into a wide-bandgap semiconductor. The design of the dye is crucial for the efficiency of the device. While there is no published research on the use of this compound in DSSCs, its structural features merit consideration for its potential as a component in dye design.
The pyridine and sulfonamide groups could serve as anchoring groups to bind the dye molecule to the semiconductor surface, such as titanium dioxide (TiO2). The aromatic system of the pyridine ring can be part of the conjugated bridge that facilitates electron transfer from the donor to the acceptor part of the dye molecule. The bromo-substituent could be used as a handle for further synthetic modifications to tune the photophysical properties of the dye, such as its absorption spectrum and redox potentials. However, without experimental data, its suitability and performance as a sensitizer (B1316253) in DSSCs remain speculative. Future research could involve the synthesis of dye molecules incorporating the this compound scaffold and the evaluation of their performance in DSSC devices.
Catalytic Applications as Ligands or Precursors
The ability of this compound to coordinate with metal ions also suggests its potential use as a ligand in catalysis. The electronic properties of the ligand can influence the catalytic activity of the metal center.
Research on related (pyridinylmethyl)sulfonamide ligands has shown their effectiveness in forming catalytically active iridium complexes for transfer hydrogenation reactions. In these systems, the pyridinesulfonamide ligand coordinates to the metal center and modulates its reactivity. By analogy, this compound could be employed to synthesize similar metal complexes. The electron-withdrawing nature of the bromo substituent and the sulfonamide group could impact the electron density at the metal center, thereby influencing its catalytic performance.
Future investigations could explore the synthesis of transition metal complexes with this compound as a ligand and screen their catalytic activity in various organic transformations, such as hydrogenations, oxidations, and cross-coupling reactions. The bromo-substituent also offers the possibility of immobilizing the catalytic complex on a solid support, which could facilitate catalyst recovery and reuse.
Table 2: Potential Catalytic Applications for Metal Complexes of this compound
| Catalytic Reaction | Potential Metal Center | Role of this compound |
| Transfer Hydrogenation | Iridium, Ruthenium | Bidentate ligand influencing metal's electronic properties |
| C-C Cross-Coupling | Palladium, Nickel | Ligand stabilizing the active catalytic species |
| Oxidation Reactions | Copper, Manganese | Ligand modulating the redox potential of the metal |
Analytical Method Development for Research Purposes
In any research involving a novel compound, the development of reliable analytical methods for its detection and quantification is crucial. For this compound, both spectrophotometric and chromatographic techniques could be developed for its analysis in various research samples.
Spectrophotometry offers a simple and cost-effective method for the quantification of analytes. Many standard methods for the detection of sulfonamides rely on a diazotization reaction of the primary aromatic amine group, followed by a coupling reaction with a chromogenic agent to produce a colored azo dye. Although this compound itself does not possess a primary aromatic amine, this method could be adapted. For instance, if the compound is part of a more complex molecule that does contain such a group, or if it is chemically modified to introduce one, this classic approach could be utilized.
A more direct spectrophotometric method could be based on the formation of a colored charge-transfer complex with a suitable electron acceptor. The pyridine ring and the sulfonamide group can both participate in such interactions. The development of such a method would involve screening various acceptor molecules and optimizing the reaction conditions to achieve a stable and intensely colored complex, allowing for the sensitive quantification of this compound in research samples.
For the analysis of this compound in complex mixtures, such as reaction monitoring or impurity profiling, advanced chromatographic techniques are indispensable. High-performance liquid chromatography (HPLC) would be a primary tool for its separation and quantification.
A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a suitable buffer, would likely provide good separation of this compound from other components. The development of such a method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve the desired resolution and analysis time. Detection could be performed using a UV detector, as the pyridine ring is a chromophore. For more complex matrices, coupling HPLC with mass spectrometry (LC-MS) would provide higher selectivity and sensitivity, and also allow for the identification of unknown impurities or degradation products.
Gas chromatography (GC) could also be a viable technique, potentially after derivatization of the sulfonamide group to increase its volatility and thermal stability. The choice between HPLC and GC would depend on the specific research sample and the analytical requirements.
Table 3: Potential Chromatographic Conditions for the Analysis of this compound
| Chromatographic Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water with buffer | UV, Mass Spectrometry |
| Normal-Phase HPLC | Silica (B1680970) | Hexane (B92381)/Isopropanol | UV |
| Gas Chromatography | Phenyl-methylpolysiloxane | Helium | Flame Ionization (FID), Mass Spectrometry (MS) |
Prospects for Combinatorial Chemistry and High-Throughput Synthesis Leveraging the Scaffold
The this compound scaffold is well-suited for the construction of diverse chemical libraries through combinatorial chemistry, a technique that enables the rapid synthesis of a large number of different but structurally related molecules. nih.gov The presence of two distinct functional groups, the bromo substituent at the 4-position and the sulfonamide group at the 2-position, allows for sequential or parallel derivatization. This dual functionality is a key asset in generating molecular diversity for high-throughput screening (HTS) campaigns aimed at identifying new drug candidates. nih.gov
The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. nih.govmdpi.com These reactions allow for the introduction of a vast range of aryl, heteroaryl, and alkyl groups at the C4-position of the pyridine ring. The sulfonamide moiety, on the other hand, can be readily N-functionalized with various alkyl, acyl, or aryl substituents. nih.gov This two-pronged approach enables the creation of large, focused libraries of compounds with tailored properties.
The amenability of these reactions to solid-phase or solution-phase parallel synthesis makes the this compound scaffold particularly attractive for high-throughput synthesis. Automated synthesis platforms can be employed to efficiently generate extensive libraries of analogs, significantly accelerating the drug discovery and lead optimization process.
Table 1: Potential Reactions for Combinatorial Library Synthesis
| Reaction Type | Functional Group Targeted | Potential Reagents |
|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromo | Aryl/heteroaryl boronic acids/esters |
| Stille Coupling | 4-Bromo | Organostannanes |
| Buchwald-Hartwig Amination | 4-Bromo | Primary/secondary amines |
| N-Alkylation | 2-Sulfonamide | Alkyl halides, tosylates |
| N-Acylation | 2-Sulfonamide | Acyl chlorides, anhydrides |
Exploration of Novel Chemical Transformations and Reaction Discovery
The unique electronic properties of the this compound scaffold, arising from the interplay between the electron-withdrawing sulfonamide group and the pyridine ring, open avenues for the exploration of novel chemical transformations. The bromine atom at the 4-position, while a common site for cross-coupling, can also participate in other, less conventional reactions.
Recent advancements in photoredox catalysis and electrochemistry could enable novel functionalizations of the C-Br bond. organic-chemistry.org For instance, light-promoted radical coupling reactions with Grignard reagents have been demonstrated for bromopyridines, offering a transition-metal-free approach to C-C bond formation. organic-chemistry.org Furthermore, the sulfonamide group itself can be a participant in novel chemical transformations. Strategies for the late-stage functionalization of sulfonamides via sulfonyl radical intermediates are being developed, which could allow for the conversion of the sulfonamide into other functional groups. nih.govacs.orgresearchgate.net
Research in this area could focus on discovering new catalytic systems that selectively activate the C-Br bond or the sulfonamide group, leading to the development of unprecedented molecular architectures. The exploration of multi-component reactions involving the this compound core could also lead to the efficient one-pot synthesis of complex molecules.
Table 2: Emerging Reaction Methodologies
| Reaction Class | Potential Transformation |
|---|---|
| Photoredox Catalysis | Radical C-C and C-X bond formation |
| Electrochemical Synthesis | Novel C-H and C-Br functionalization |
| Late-Stage Sulfonamide Modification | Conversion to sulfones, sulfinates |
| Multi-Component Reactions | One-pot synthesis of complex derivatives |
Multi-functionalization Strategies for Tailored Research Applications
The ability to selectively and sequentially modify both the bromine and sulfonamide functionalities of this compound allows for the development of sophisticated multi-functionalization strategies. This enables the creation of molecules with precisely tailored properties for specific research applications, such as chemical probes, diagnostic agents, or materials with unique optoelectronic properties.
For example, the bromine atom can be used as an anchor point to attach a fluorescent dye or a biotin (B1667282) tag for biochemical assays. Simultaneously, the sulfonamide group can be modified to modulate the molecule's solubility, cell permeability, or binding affinity to a biological target. This orthogonal reactivity is highly valuable in the design of targeted therapeutic agents and advanced molecular tools.
Furthermore, the pyridine nitrogen atom offers an additional site for modification, such as N-oxidation or quaternization, which can further tune the electronic and physical properties of the molecule. The strategic combination of these functionalization points provides a powerful toolkit for the rational design of complex and highly functionalized molecules based on the this compound scaffold. The development of pyridine-sulfonamide hybrids has already shown promise in the discovery of potential inhibitors for enzymes like VEGFR-2. nih.govresearchgate.net
Table 3: Orthogonal Functionalization Sites
| Position | Functional Group | Potential Modifications |
|---|---|---|
| C4 | Bromo | Cross-coupling, lithiation-substitution |
| C2 | Sulfonamide | N-alkylation, N-acylation, conversion |
| N1 | Pyridine Nitrogen | N-oxidation, quaternization |
Q & A
Q. What are the standard synthetic routes for 4-bromopyridine-2-sulfonamide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonylation of 4-bromopyridine-2-amine using sulfonic acid derivatives (e.g., chlorosulfonic acid). Reaction conditions (temperature, solvent polarity) significantly influence yield. For purity >95%, column chromatography with ethyl acetate/hexane (1:3) is recommended, followed by recrystallization in ethanol . Monitoring reaction progress via TLC (Rf ~0.5 in hexane:EtOAc) ensures minimal by-products .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm, J = 5.2 Hz) due to coupling with adjacent pyridine protons. The sulfonamide NH2 group shows a broad singlet at δ 5.2–5.5 ppm .
- Mass Spectrometry : The molecular ion [M+H]+ at m/z 237.98 (C5H5BrN2O2S) with isotopic peaks for bromine (1:1 ratio for 79Br/81Br) confirms molecular identity .
Q. What solvents and conditions stabilize this compound for storage?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store at 2–8°C in amber vials under inert gas (N2/Ar). Use anhydrous DMSO or DMF for stock solutions to prevent hydrolysis. Avoid aqueous buffers with pH >8, as sulfonamide groups may deprotonate .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in the sulfonamide group’s geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SHELXL refinement) reveals bond angles and torsion angles critical for confirming sulfonamide conformation. For example, the S–N bond length (~1.63 Å) and C–S–O angles (~106°) distinguish between planar and pyramidal geometries. Discrepancies in literature data often arise from solvent effects or twinning; high-resolution data (d-spacing <0.8 Å) and Hirshfeld surface analysis mitigate these .
Q. What strategies optimize coupling reactions involving this compound in cross-catalytic cycles?
- Methodological Answer : Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling requires careful ligand selection (e.g., XPhos for steric bulk). Use microwave-assisted synthesis (120°C, 20 min) to enhance reaction efficiency. Kinetic studies (e.g., via in situ IR) show bromide displacement is rate-limiting; adding Cs2CO3 as a base improves turnover .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) optimize molecular geometry and HOMO-LUMO gaps to predict electron-deficient sites for nucleophilic attack. Molecular docking (AutoDock Vina) against target proteins (e.g., carbonic anhydrase) identifies sulfonamide interactions with Zn²+ active sites. Compare binding energies (<−8 kcal/mol) to validate potential inhibitors .
Q. What analytical methods resolve contradictions in reaction yields for sulfonamide functionalization?
- Methodological Answer : Conflicting yields often stem from competing pathways (e.g., sulfonamide vs. pyridine bromine substitution). Use LC-MS to track intermediates and quantify product ratios. For example, ESI-MS in negative ion mode detects dehalogenated by-products (m/z 156.03). Adjust stoichiometry (1:1.2 molar ratio of sulfonamide to aryl halide) to favor desired products .
Methodological Tables
Q. Table 1: Key Spectral Data for this compound
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑↑ (20% → 75%) |
| Solvent | DMF > DMSO > THF | Polar aprotic preferred |
| Catalyst/Ligand | Pd(OAc)2/XPhos | 90% conversion |
| Reaction Time | 4–6 hrs (conventional) | ↓ to 30 min (microwave) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
